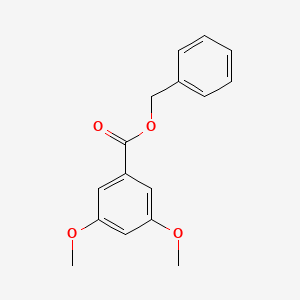

benzyl 3,5-dimethoxybenzoate

CAS No.:

Cat. No.: VC10971023

Molecular Formula: C16H16O4

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16O4 |

|---|---|

| Molecular Weight | 272.29 g/mol |

| IUPAC Name | benzyl 3,5-dimethoxybenzoate |

| Standard InChI | InChI=1S/C16H16O4/c1-18-14-8-13(9-15(10-14)19-2)16(17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |

| Standard InChI Key | VHUDQNVLBIGFHU-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)OC |

| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)OC |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

Benzyl 3,5-dimethoxybenzoate (C₁₆H₁₆O₄) consists of a benzoic acid core substituted with methoxy (-OCH₃) groups at the 3 and 5 positions, esterified with a benzyl alcohol moiety. The molecular weight is calculated as 272.30 g/mol, derived from the sum of the 3,5-dimethoxybenzoic acid fragment (166.17 g/mol) and the benzyl group (106.13 g/mol) .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.30 g/mol |

| IUPAC Name | Benzyl 3,5-dimethoxybenzoate |

| SMILES | COC1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)OC |

| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)OC |

The ester’s planar aromatic system and electron-donating methoxy groups influence its electronic structure, enhancing stability and altering reactivity compared to non-substituted benzoates .

Synthesis and Manufacturing

Esterification Pathways

The synthesis of benzyl 3,5-dimethoxybenzoate typically follows classic esterification strategies, adapting methodologies from analogous compounds like ethyl 3,5-dimethoxybenzoate .

Acid-Catalyzed Esterification

A common approach involves reacting 3,5-dimethoxybenzoic acid with benzyl alcohol in the presence of a catalytic acid (e.g., concentrated H₂SO₄) under reflux:

This method mirrors the synthesis of ethyl 3,5-dimethoxybenzoate, where sulfuric acid facilitates protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol .

Schotten-Baumann Reaction

Alternatively, the benzyl ester can be synthesized via acyl chloride intermediates. Treating 3,5-dimethoxybenzoic acid with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which subsequently reacts with benzyl alcohol:

This method offers higher yields and purity by avoiding equilibrium limitations inherent to direct esterification .

Physicochemical Properties

Thermal and Solubility Characteristics

While experimental data for benzyl 3,5-dimethoxybenzoate are sparse, extrapolation from methyl and ethyl analogs suggests:

Table 2: Estimated Physical Properties

The compound is expected to exhibit limited water solubility (<1 mg/mL) due to its hydrophobic benzyl and methoxy groups, aligning with trends observed in 3,5-dimethoxybenzyl acetate .

Reactivity and Stability

Photolytic Degradation

UV irradiation studies on 3,5-dimethoxybenzyl acetate reveal that dimethoxy-substituted esters undergo photolysis via radical and ion pair intermediates . Under 254 nm light, benzyl 3,5-dimethoxybenzoate likely cleaves at the ester bond, yielding 3,5-dimethoxybenzoic acid and benzyl alcohol:

Polar products dominate in aqueous environments, with nonpolar byproducts (e.g., dimethoxyethylbenzene) forming in <1% yield .

Hydrolytic Behavior

Alkaline hydrolysis proceeds via nucleophilic acyl substitution, cleaving the ester into 3,5-dimethoxybenzoate salts and benzyl alcohol:

Reaction rates are pH-dependent, accelerating under strongly basic conditions (pH >10) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

3,5-Dimethoxybenzyl alcohol, a potential hydrolysis product, is a key intermediate in resveratrol synthesis . Benzyl 3,5-dimethoxybenzoate may serve as a protected form of 3,5-dimethoxybenzoic acid in multi-step syntheses, leveraging the benzyl group’s stability under acidic conditions and ease of removal via hydrogenolysis .

Dendrimer Construction

The 3,5-dimethoxybenzyl motif is integral to dendritic polymers (e.g., LnOH series), where branching layers rely on methoxy-substituted benzyl alcohols . Benzyl 3,5-dimethoxybenzoate could act as a monomer or crosslinker in dendritic frameworks, though direct evidence requires further study.

| Hazard | Precaution |

|---|---|

| Skin Contact | Wear nitrile gloves; rinse with water |

| Inhalation | Use fume hood; avoid aerosolization |

| Storage | Store in amber glass at 2–8°C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume